(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features both thiazinane and benzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multi-step organic synthesis. The key steps include the formation of the thiazinane ring and the benzodiazepine core, followed by their coupling through a propanamide linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazinane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazepine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of the benzodiazepine ring can produce dihydro derivatives .
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of thiazinane and benzodiazepine derivatives.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: It can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazinane moiety may interact with sulfur-containing enzymes, while the benzodiazepine ring could modulate neurotransmitter receptors. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: Shares the thiazinane moiety but lacks the benzodiazepine ring.
Benzodiazepine derivatives: Share the benzodiazepine core but differ in the substituents attached to the ring system.
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to its combination of thiazinane and benzodiazepine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24N4O5S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C22H24N4O5S/c27-20(12-11-19-22(29)24-18-6-2-1-5-17(18)21(28)25-19)23-15-7-9-16(10-8-15)26-13-3-4-14-32(26,30)31/h1-2,5-10,19H,3-4,11-14H2,(H,23,27)(H,24,29)(H,25,28)/t19-/m0/s1 |
InChI Key |
GRUXXYRXRZDQCR-IBGZPJMESA-N |
Isomeric SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC[C@H]3C(=O)NC4=CC=CC=C4C(=O)N3 |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.